2-Bromo-4-tert-butylaniline
Overview
Description
2-Bromo-4-tert-butylaniline: is an organic compound with the molecular formula C10H14BrN . It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a bromine atom and another by a tert-butyl group. This compound appears as a solid, typically in the form of colorless to pale yellow crystals, and is known for its distinctive odor. It is soluble in common organic solvents such as alcohols and esters but is insoluble in water .
Mechanism of Action
Target of Action
It is commonly used in organic synthesis as a starting material or intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
2-Bromo-4-tert-butylaniline interacts with its targets through chemical reactions. The specifics of these interactions depend on the nature of the target and the reaction conditions . For instance, it can react with other compounds to introduce the bromo-tert-butyl group into a variety of organic molecules, enhancing their chemical properties and reactivity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Additionally, it is recommended to handle this compound in a well-ventilated environment due to potential health hazards upon contact or inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-tert-butylaniline is generally synthesized through the bromination of 4-tert-butylaniline. The reaction involves the use of a brominating agent, such as bromine or N-bromosuccinimide, in an appropriate solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-tert-butylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Compounds like nitroanilines or quinones.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-tert-butylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 4-Bromo-2-tert-butylaniline
- 2-Bromo-4-tert-butylphenylamine
- 2-Bromo-4-tert-butylbenzenamine
- 2-Bromo-4-tert-butylphenylamine
Uniqueness: 2-Bromo-4-tert-butylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a tert-butyl group on the benzene ring makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with varying functionalities .
Properties
IUPAC Name |
2-bromo-4-tert-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYFBNIFKQRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285864 | |
Record name | 2-bromo-4-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103273-01-4 | |
Record name | 2-bromo-4-tert-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(tert-butyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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